Gaba-AT-IN-1

Description

Gaba-AT-IN-1 is a compound known for its ability to inhibit γ-aminobutyric acid aminotransferase (GABA-AT), an enzyme responsible for the degradation of γ-aminobutyric acid (GABA) in the brain. This inhibition leads to an increase in GABA levels, which is beneficial for treating various neurological disorders such as epilepsy and anxiety .

Properties

Molecular Formula |

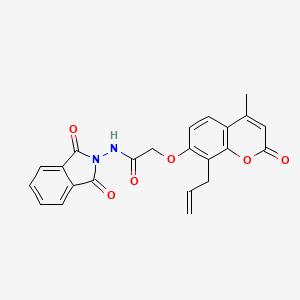

C23H18N2O6 |

|---|---|

Molecular Weight |

418.4 g/mol |

IUPAC Name |

N-(1,3-dioxoisoindol-2-yl)-2-(4-methyl-2-oxo-8-prop-2-enylchromen-7-yl)oxyacetamide |

InChI |

InChI=1S/C23H18N2O6/c1-3-6-17-18(10-9-14-13(2)11-20(27)31-21(14)17)30-12-19(26)24-25-22(28)15-7-4-5-8-16(15)23(25)29/h3-5,7-11H,1,6,12H2,2H3,(H,24,26) |

InChI Key |

RGSRMOMAPZQLPT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2CC=C)OCC(=O)NN3C(=O)C4=CC=CC=C4C3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gaba-AT-IN-1 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically involves:

Formation of the core structure: This step involves the use of starting materials such as substituted benzene rings and heterocyclic compounds.

Functionalization: Introduction of functional groups like amines, hydroxyls, or halogens to enhance the compound’s activity.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:

Optimization of reaction conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield and purity.

Use of catalysts: Catalysts may be employed to increase the reaction rate and efficiency.

Scale-up processes: Techniques such as continuous flow chemistry are used to scale up the production from laboratory to industrial scale.

Chemical Reactions Analysis

CPP-115

CPP-115 (3-Amino-4-difluoromethylene-1-cyclopentanoic Acid) inactivates GABA-AT through an enzyme-catalyzed conversion, leading to a tightly bound inhibitor-enzyme complex .

Inactivation Mechanism:

-

CPP-115 inactivates GABA-AT via an unexpected mechanism. The enzyme catalyzes the conversion of CPP-115 .

-

The inactivated species binds tightly because of its covalent attachment to the cofactor and by two strong electrostatic interactions between the guanidinium groups of Arg192 and Arg445 and each of the two carboxylate groups .

-

crystallography of GABA analogues, it is believed that GABA binds in the active site by Schiff base formation with PLP and an electrostatic interaction between the carboxylate of GABA and the guanidinium group of Arg192 .

Metabolites formed during inactivation:

-

Mass spectrometric analysis identified metabolites with m/z values of 127.0389, 171.0291, and 401.0745, corresponding to compounds 22 , 21 , and 20 in Scheme 5 of the source .

-

These metabolites include 3-oxo-1-cyclopentanecarboxylic acid (22 ), which was confirmed by fragmentation data .

Fluoride Ion Release:

(E)- and (Z)-Fluoroalkenes

(E)- and (Z)-fluoroalkenes (1 and 2 ) also inactivate GABA-AT, producing a metabolite that disrupts the Glu270-Arg445 salt bridge .

Inactivation and Reactivation:

-

GABA-AT inactivated by compounds 1 and 2 releases glutamate very slowly, preventing complete enzyme inactivation even at high concentrations .

-

After inactivation with 1 and 2 , dialysis can restore enzyme activity to 23% and 21%, respectively .

Metabolites Formed During Inactivation:

-

Mass spectrometric analysis identified a metabolite with m/z 155.0335, identified as 3-formyl-4-oxocyclopentane-1-carboxylic acid .

Fluoride Ion Release:

-

In the absence of α-ketoglutarate, one fluoride ion is released per enzyme active site during a single turnover. The continual release of fluoride ions was not observed when α-ketoglutarate was omitted .

General Mechanisms of GABA-AT Inactivators

Mechanism-based inactivators generally start with deprotonation of the PLP-bound inactivator to form a resonance-stabilized carbanion . Common inactivation mechanisms include :

-

Tautomerization followed by Michael addition.

-

Tautomerization followed by enamine formation and enamine addition.

-

Elimination followed by either Michael addition or enamine formation and then enamine addition.

-

Tautomerization followed by aromatization.

Role of GABA and GABA Transaminase

-

GABA functions as a postbiotic mediator in the gut-brain axis, influencing host health .

-

GABA-transaminase (GABA-T) catabolizes GABA into succinic semialdehyde (SSA) through transamination with α-ketoglutarate .

-

SSA is then oxidized by SSA dehydrogenase (SSADH) to succinate, a component of the tricarboxylic acid (TCA) cycle .

Scientific Research Applications

Neuropharmacological Applications

Cognitive Enhancement and Action Cascading

Research indicates that GABA-AT-IN-1 can influence cognitive functions, particularly in enhancing action selection and response inhibition. A study demonstrated that administration of synthetic GABA improved reaction times in a stop-change paradigm, suggesting its role in modulating cognitive processes related to decision-making and action execution . This finding positions this compound as a potential therapeutic agent for cognitive impairments.

Mood Regulation and Anxiety Management

GABA is well-known for its anxiolytic effects. Studies have shown that GABA supplementation can reduce anxiety levels and improve mood stability. The mechanism involves the activation of GABA receptors, which inhibits excessive neuronal firing associated with anxiety disorders . The potential of this compound in treating anxiety-related conditions warrants further investigation.

Applications in Diabetes Management

Type 1 Diabetes Treatment

This compound has shown promise in managing Type 1 diabetes by promoting beta-cell regeneration and modulating immune responses. A clinical trial indicated that GABA treatment could establish a counter-regulatory response to hypoglycemia in patients with long-standing Type 1 diabetes, highlighting its dual role in enhancing insulin secretion and reducing glucagon levels . This dual effect could mitigate the complications associated with diabetes management.

Beta-cell Preservation

The compound's ability to inhibit inflammatory cytokine production while enhancing regulatory T cell activity positions it as a candidate for preserving pancreatic beta cells in diabetic patients. Experimental studies have demonstrated that GABA can reverse diabetes symptoms by stimulating beta-cell proliferation . The implications for long-term diabetes management are significant.

Functional Food Industry

Enhancing Nutritional Value

This compound is increasingly utilized in the functional food sector due to its health benefits. It is incorporated into various food products aimed at promoting relaxation and reducing stress. Fermentation processes using specific strains of bacteria have been optimized to enhance GABA production in food items, thereby increasing their functional value .

Market Demand and Production Strategies

With rising consumer awareness regarding health and wellness, the demand for GABA-enriched products has surged. Strategies such as metabolic engineering and fermentation optimization are being employed to boost GABA yields in food production . This trend reflects a broader movement towards integrating functional ingredients into everyday diets.

Table 1: Summary of this compound Applications

Case Studies

Case Study 1: Cognitive Function Improvement

In a controlled trial involving healthy adults, participants receiving synthetic GABA showed significantly faster reaction times compared to those on placebo. This study supports the hypothesis that GABA influences cognitive processing efficiency, suggesting therapeutic applications for cognitive disorders .

Case Study 2: Diabetes Management Trial

A clinical trial involving children diagnosed with Type 1 diabetes demonstrated that GABA treatment could effectively preserve beta-cell function while reducing hypoglycemic episodes. Patients reported improved glycemic control without adverse effects, indicating the safety and efficacy of this compound in pediatric populations .

Mechanism of Action

Gaba-AT-IN-1 exerts its effects by inhibiting the enzyme γ-aminobutyric acid aminotransferase (GABA-AT). This inhibition prevents the degradation of γ-aminobutyric acid (GABA), leading to increased levels of GABA in the brain. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its increased levels help in reducing neuronal excitability and preventing seizures .

Comparison with Similar Compounds

Similar Compounds

Vigabatrin: Another GABA-AT inhibitor used in the treatment of epilepsy.

Gabaculine: A potent inhibitor of GABA-AT with applications in neurological research.

Phenylethylidenehydrazine: An inhibitor of GABA-AT with potential therapeutic applications

Uniqueness

Gaba-AT-IN-1 is unique due to its ability to cross the blood-brain barrier effectively, making it a more potent and efficient inhibitor of GABA-AT compared to other similar compounds .

Biological Activity

GABA-AT-IN-1 is a compound that has garnered attention in recent years for its potential biological activities, particularly in relation to gamma-aminobutyric acid (GABA) and its metabolic pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of GABA and Its Metabolism

GABA is a crucial neurotransmitter in the central nervous system, primarily known for its inhibitory functions. It is synthesized from glutamate through the action of glutamic acid decarboxylase (GAD), with two isoforms, GAD65 and GAD67, being predominantly expressed in the brain and pancreas . The metabolism of GABA involves its conversion into succinate by GABA transaminase (GABA-T), which plays a significant role in maintaining GABA homeostasis .

This compound functions as an inhibitor of GABA-T, thereby increasing the availability of GABA in synaptic clefts. This mechanism is particularly relevant in conditions where GABAergic signaling is compromised, such as in various neurological disorders. By inhibiting GABA-T, this compound may enhance the inhibitory tone within neural circuits, potentially alleviating symptoms associated with anxiety, depression, and other mood disorders.

Case Studies and Clinical Trials

Case Study 1: Type 1 Diabetes Management

A clinical trial investigated the effects of oral GABA combined with GAD on pancreatic function in newly diagnosed children with Type 1 diabetes. While the primary outcome of preserving insulin production was not achieved, secondary outcomes indicated reduced serum glucagon levels, suggesting a role for GABA in modulating glucagon secretion . This study highlights the potential of GABA-related compounds like this compound in managing metabolic disorders.

Case Study 2: Neuroprotective Effects

Research has shown that elevated levels of GABA can protect against neurodegeneration by reducing oxidative stress and inflammation. In animal models, administration of compounds that increase GABA levels has been linked to improved cognitive function and neuroprotection . These findings suggest that this compound may have similar protective effects due to its role in enhancing GABA availability.

Table 1: Summary of Biological Activities Associated with this compound

Future Directions

The exploration of this compound's biological activity is still in its early stages. Future research should focus on:

- Longitudinal Studies : To assess the long-term effects and safety profile of this compound in diverse populations.

- Mechanistic Studies : To elucidate the precise molecular pathways through which this compound exerts its effects.

- Combination Therapies : Investigating the efficacy of this compound in combination with other therapeutic agents for synergistic effects.

Q & A

Q. What strategies are effective for integrating this compound findings with existing GABAergic drug literature?

- Methodological Answer : Conduct systematic reviews using PRISMA guidelines to identify mechanistic overlaps or gaps. Perform network meta-analyses to compare efficacy across GABA-AT inhibitors. Use tools like CiteSpace for bibliometric mapping of research trends .

Ethical and Reporting Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.